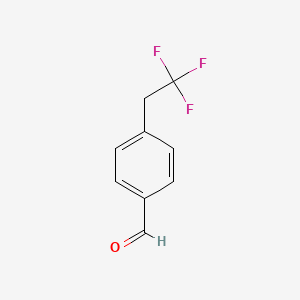

4-(2,2,2-Trifluoroethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNRZZHBBBWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360594-78-0 | |

| Record name | 4-(2,2,2-trifluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of 4 2,2,2 Trifluoroethyl Benzaldehyde

Reactivity Profile of the Aldehyde Functionality in the Presence of the 2,2,2-Trifluoroethyl Group

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilicity of its carbonyl carbon. In 4-(2,2,2-trifluoroethyl)benzaldehyde, the 2,2,2-trifluoroethyl substituent exerts a notable electronic influence on this reactivity.

Nucleophilic Addition Reactions with Diverse Reagents

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. The 2,2,2-trifluoroethyl group, being strongly electron-withdrawing through an inductive effect (-I), enhances the partial positive charge on the carbonyl carbon of this compound. This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to benzaldehyde (B42025) itself or benzaldehydes bearing electron-donating groups.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound is expected to proceed readily, yielding secondary alcohols upon acidic workup. The electron-withdrawing nature of the trifluoroethyl group facilitates the initial nucleophilic attack.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are pivotal for the synthesis of alkenes from aldehydes. The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate (B1237965) carbanion, both involve the nucleophilic attack of the respective reagent at the carbonyl carbon. The HWE reaction, particularly with stabilized phosphonates, is known for its high stereoselectivity, often favoring the formation of (E)-alkenes with aromatic aldehydes. The use of phosphonates bearing electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari conditions), can favor the formation of (Z)-olefins.

Table 1: Illustrative Nucleophilic Addition Reactions The following table presents expected outcomes for nucleophilic addition reactions with this compound based on established chemical principles.

| Reagent Type | Specific Reagent | Expected Product |

| Grignard Reagent | Methylmagnesium Bromide | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethanol |

| Wittig Reagent | Methylenetriphenylphosphorane | 4-(2,2,2-Trifluoroethyl)styrene |

| HWE Reagent | Triethyl phosphonoacetate | Ethyl 3-(4-(2,2,2-trifluoroethyl)phenyl)acrylate |

Condensation Reactions and Imine Formation for Derivatization

Condensation reactions of this compound with primary amines lead to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of water. The enhanced electrophilicity of the aldehyde facilitates the initial nucleophilic attack by the amine. Mechanochemical methods have been shown to be effective for the synthesis of imines from fluorinated benzaldehydes and various anilines, often proceeding in good to excellent yields without the need for a solvent.

The Knoevenagel condensation, involving the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst, is another important transformation. This reaction is expected to proceed efficiently with this compound to yield α,β-unsaturated products.

Table 2: Examples of Condensation and Imine Formation Reactions This table illustrates the derivatization of this compound through condensation and imine formation, with yields based on analogous reactions.

| Reagent | Reaction Type | Expected Product |

| Aniline | Imine Formation | N-(4-(2,2,2-Trifluoroethyl)benzylidene)aniline |

| Malononitrile | Knoevenagel Condensation | 2-(4-(2,2,2-Trifluoroethyl)benzylidene)malononitrile |

| Diethyl malonate | Knoevenagel Condensation | Diethyl 2-(4-(2,2,2-trifluoroethyl)benzylidene)malonate |

Oxidation and Reduction Chemistry Leading to New Functional Groups

The aldehyde functionality of this compound can be readily transformed into other functional groups through oxidation and reduction.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-(2,2,2-trifluoroethyl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The reaction is typically robust and high-yielding.

Reduction: Reduction of the aldehyde provides the corresponding primary alcohol, (4-(2,2,2-trifluoroethyl)phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents act as nucleophiles, delivering a hydride ion to the carbonyl carbon. The reaction is generally efficient and selective for the aldehyde group.

Table 3: Oxidation and Reduction of this compound This table outlines the expected products from the oxidation and reduction of the aldehyde functionality.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate | 4-(2,2,2-Trifluoroethyl)benzoic acid |

| Reduction | Sodium Borohydride | (4-(2,2,2-Trifluoroethyl)phenyl)methanol |

Influence of the 2,2,2-Trifluoroethyl Substituent on Aromatic Reactivity

The 2,2,2-trifluoroethyl group significantly modulates the reactivity of the aromatic ring towards electrophilic substitution.

Electronic Effects and Their Impact on Electrophilic Aromatic Substitution

The 2,2,2-trifluoroethyl group is a deactivating group due to its strong electron-withdrawing inductive effect (-I). The fluorine atoms pull electron density away from the ethyl group, which in turn withdraws electron density from the benzene (B151609) ring. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

In terms of directing effects, the aldehyde group is a meta-director and a deactivating group. The 2,2,2-trifluoroethyl group, being an alkyl group, would typically be an ortho-, para-director. However, its strong deactivating nature complicates this prediction. When considering electrophilic aromatic substitution on a molecule with both an aldehyde and a deactivating alkyl group, the substitution pattern is determined by the combined electronic influences. The aldehyde group strongly deactivates the ortho and para positions, directing incoming electrophiles to the meta position. The 2,2,2-trifluoroethyl group also deactivates the ring, and its directing influence is likely to be overridden by the stronger meta-directing effect of the aldehyde. Therefore, electrophilic aromatic substitution on this compound is expected to occur at the positions meta to the aldehyde group (i.e., the 3- and 5-positions).

Steric Considerations in Periselective Reactions and Derivatization

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. In the case of this compound, the 2,2,2-trifluoroethyl group is located at the para position relative to the aldehyde. For reactions involving the aldehyde functionality, the steric bulk of the 2,2,2-trifluoroethyl group is generally considered to have a minimal direct impact due to its distance from the reaction center.

In electrophilic aromatic substitution reactions, the substituent is at the para position, which does not sterically hinder attack at the meta positions. Attack at the ortho positions (relative to the aldehyde) would be sterically unhindered by the para substituent. However, as discussed, electronic effects are the dominant factor in determining the regioselectivity of electrophilic aromatic substitution in this case.

Exploration of Novel Reaction Pathways and Domino Sequences Involving this compound

The unique structural features of this compound, namely the reactive aldehyde group and the electron-withdrawing trifluoroethyl substituent, make it a versatile building block for the synthesis of complex heterocyclic molecules through novel reaction pathways and domino sequences. Domino reactions, also known as cascade reactions, are highly efficient synthetic strategies in which multiple bond-forming events occur in a single pot without the isolation of intermediates. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials.

The aldehyde functionality in this compound serves as a key electrophilic center, enabling its participation in a variety of multicomponent reactions (MCRs). MCRs are a class of domino reactions where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials. Notable examples of such transformations involving aromatic aldehydes include the Biginelli and Hantzsch reactions, which lead to the formation of medicinally relevant dihydropyrimidinone and dihydropyridine (B1217469) scaffolds, respectively.

Furthermore, the presence of the trifluoroethyl group can influence the reactivity of the aromatic ring and the stability of reaction intermediates, potentially leading to novel and selective transformations. Research in this area focuses on exploiting these properties to develop new domino sequences for the synthesis of unique and functionally diverse heterocyclic compounds.

One prominent area of exploration is the use of this compound in domino Knoevenagel-hetero-Diels-Alder reactions. This sequence typically involves an initial Knoevenagel condensation of the aldehyde with an active methylene compound to form a reactive diene, which then undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction to construct complex polycyclic systems.

Another significant avenue of research involves the one-pot synthesis of 4H-pyran derivatives. This multicomponent reaction brings together an aromatic aldehyde, such as this compound, malononitrile, and a 1,3-dicarbonyl compound. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to afford highly substituted pyran rings, which are prevalent in many biologically active compounds.

While the general applicability of substituted benzaldehydes in these and other domino reactions is well-established, detailed investigations into the specific use of this compound are continually expanding the landscape of synthetic possibilities. The following subsections will delve into specific examples of these novel reaction pathways and domino sequences, highlighting the versatility of this fluorinated building block.

Role of 4 2,2,2 Trifluoroethyl Benzaldehyde As a Versatile Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Biologically Relevant Molecules

The unique structural and electronic properties of 4-(2,2,2-trifluoroethyl)benzaldehyde make it an important precursor in the development of new therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as better stability and oral bioavailability. utoronto.ca The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids or the modification of the peptide backbone. This compound can be utilized in the synthesis of novel amino acid scaffolds. For instance, it can undergo reductive amination reactions with various amines to introduce the 4-(2,2,2-trifluoroethyl)benzyl group into a molecule, a key step in building complex peptidomimetic structures.

The aldehyde functional group allows for its incorporation into peptide-like structures through various chemical transformations. These transformations can lead to the formation of conformationally constrained peptidomimetics, which are valuable tools in drug discovery for studying protein-protein interactions and designing enzyme inhibitors. nih.gov

This compound is a key starting material for the synthesis of more complex pharmaceutical intermediates. Its aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the elaboration of the molecular framework, leading to the creation of diverse molecular architectures.

For example, condensation reactions with active methylene (B1212753) compounds can yield chalcone (B49325) derivatives, which are known to possess a wide range of biological activities. Furthermore, its derivatives can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The trifluoroethyl group in these intermediates can significantly impact the pharmacological profile of the final active pharmaceutical ingredient (API).

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Fluorinated Chalcones | Aldol Condensation | Anti-inflammatory, Anticancer |

| Substituted Benzylamines | Reductive Amination | Neurological Disorders |

Building Block for the Development of Advanced Materials and Functional Molecules

Beyond pharmaceuticals, this compound is a valuable building block for the creation of advanced materials. The incorporation of fluorine atoms into organic materials can enhance their thermal stability, chemical resistance, and optical properties.

This compound can be used to synthesize fluorinated polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The trifluoroethyl group can influence the packing of molecules in the solid state, leading to materials with desirable electronic and photophysical properties. For instance, polymers derived from this benzaldehyde (B42025) may exhibit low surface energy and high hydrophobicity, making them suitable for applications such as protective coatings and advanced textiles.

Application in Agrochemical Research and Related Scientific Disciplines

In the field of agrochemical research, the development of new pesticides with improved efficacy and environmental profiles is of high importance. researchgate.net Fluorinated compounds have played a significant role in the design of modern agrochemicals. researchgate.net this compound serves as a precursor for the synthesis of novel insecticides, herbicides, and fungicides.

The trifluoroethyl moiety can enhance the biological activity of agrochemicals by improving their transport and binding to target sites in pests and weeds. Synthetic routes starting from this compound can lead to a variety of active ingredients. For example, it can be a key component in the synthesis of pyrethroid insecticides, which are known for their high potency and selective toxicity. google.com

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Synthetic Pathway | Target Pest/Weed |

|---|---|---|

| Insecticides | Multi-step synthesis involving esterification and cyclopropanation | Various insect pests |

| Herbicides | Synthesis of substituted phenoxyacetic acids | Broadleaf weeds |

Theoretical and Computational Investigations of 4 2,2,2 Trifluoroethyl Benzaldehyde

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structure of molecules. For 4-(2,2,2-Trifluoroethyl)benzaldehyde, these studies would reveal precise bond lengths, bond angles, and dihedral angles. The geometry of the benzene (B151609) ring is expected to be largely planar, though minor distortions may arise from the substituents.

A key area of investigation is the conformational landscape arising from the rotation of the aldehyde (-CHO) and the trifluoroethyl (-CH2CF3) groups relative to the benzene ring. The rotation of the aldehyde group is known to have a low energy barrier in many benzaldehydes. The most stable conformation is typically planar, with the C=O bond lying in the plane of the benzene ring.

The orientation of the trifluoroethyl group also presents interesting conformational possibilities. Rotation around the C(aryl)-C(ethyl) and C(ethyl)-C(trifluoro) bonds would lead to various staggered and eclipsed conformations. The relative energies of these conformers would be determined by a balance of steric hindrance and hyperconjugative interactions. It is anticipated that the most stable conformer would minimize steric repulsion between the bulky trifluoromethyl group and the benzene ring.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Notes |

| C=O Bond Length | ~1.21 Å | Typical for aromatic aldehydes. |

| C(aryl)-CHO Bond Length | ~1.48 Å | Standard single bond length. |

| C-F Bond Length | ~1.35 Å | Characteristic of trifluoromethyl groups. |

| O=C-H Bond Angle | ~120° | Consistent with sp2 hybridization. |

| C(aryl)-C(ethyl)-C(trifluoro) Angle | ~110-112° | Reflects tetrahedral geometry with some steric influence. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, reactions would primarily involve the aldehyde functional group, such as nucleophilic addition, oxidation, and reduction.

For instance, the mechanism of a nucleophilic addition to the carbonyl carbon could be modeled. The trifluoroethyl group, being strongly electron-withdrawing, would influence the electrophilicity of the carbonyl carbon. Computational studies would likely show that this group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). The transition state for such a reaction would involve the formation of a partial bond between the nucleophile and the carbonyl carbon, with a corresponding rehybridization of the carbon from sp2 to sp3. The energy of this transition state would be a critical determinant of the reaction rate.

Prediction of Reactivity Parameters and Electronic Properties

The electronic properties of this compound can be quantified through various computed parameters. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps. These maps would likely show a region of high positive potential around the carbonyl carbon, confirming its electrophilic nature, and a negative potential around the carbonyl oxygen.

Frontier molecular orbital (FMO) theory provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. For this compound, the LUMO is expected to be localized primarily on the aldehyde group and the aromatic ring, indicating that these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a useful indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The electron-withdrawing trifluoroethyl group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the reactivity of the aldehyde towards nucleophiles.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Characteristic | Implication |

| Dipole Moment | Significant | Due to the electronegative O and F atoms. |

| HOMO Energy | Lowered relative to benzaldehyde | Electron-withdrawing group stabilizes the molecule. |

| LUMO Energy | Significantly lowered | Increased electrophilicity of the carbonyl group. |

| HOMO-LUMO Gap | Smaller than benzaldehyde | Enhanced chemical reactivity. |

| Mulliken Charge on C=O Carbon | More positive than in benzaldehyde | Increased susceptibility to nucleophilic attack. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated, and the resulting theoretical IR spectrum can be compared to an experimental one. Key vibrational modes would include the C=O stretch of the aldehyde (expected around 1700 cm⁻¹), C-H stretches of the aromatic ring and the ethyl group, and the strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be predicted with good accuracy. The ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the methylene (B1212753) protons of the ethyl group. The ¹⁹F NMR would likely show a single signal (a triplet due to coupling with the adjacent methylene protons) characteristic of the CF₃ group. The predicted ¹³C NMR spectrum would help in assigning the signals for the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoroethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound is expected to show absorptions characteristic of substituted benzene rings, such as the π → π* transitions.

The correlation between predicted and experimental spectra serves as a benchmark for the accuracy of the chosen computational methods and provides a deeper understanding of the molecule's electronic structure and vibrational modes.

Future Research Directions and Emerging Paradigms for 4 2,2,2 Trifluoroethyl Benzaldehyde

Development of Highly Efficient and Selective Synthetic Methodologies

The accessibility of 4-(2,2,2-trifluoroethyl)benzaldehyde is paramount for its widespread use. Current synthetic routes often rely on metal-catalyzed cross-coupling reactions. For instance, a nickel-catalyzed reductive cross-coupling between 1,1,1-trifluoro-2-chloroethane and aryl bromides or chlorides has been reported as a viable method. lookchem.com Another approach involves the nickel-catalyzed direct trifluoroethylation of aryl iodides using 1,1,1-trifluoro-2-iodoethane. lookchem.com

Future research will likely focus on overcoming the limitations of existing methods by developing more efficient, selective, and practical synthetic protocols. Key areas of investigation include:

Exploration of Earth-Abundant Metal Catalysts: While nickel and palladium are effective, research into catalysts based on more abundant and less expensive metals like copper, iron, and cobalt is a significant trend. Developing catalytic systems that offer comparable or superior efficiency would enhance the economic and environmental viability of the synthesis.

Novel Trifluoroethylating Reagents: The development of new, stable, and easily handled trifluoroethylating agents is crucial. Research into reagents that are less volatile or possess tailored reactivity could lead to milder reaction conditions and improved functional group tolerance.

Photoredox and Electrochemical Methods: Light- and electricity-driven synthetic methods represent a paradigm shift in organic synthesis. Investigating photoredox or electrochemical pathways for the trifluoroethylation of benzaldehyde (B42025) precursors could provide access to novel reactivity and selectivity, often under milder conditions than traditional thermal methods.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Future efforts may focus on designing flow-based systems for the synthesis of this compound, allowing for precise control over reaction parameters and potentially higher yields.

| Synthetic Approach | Catalyst/Reagent | Potential Advantages | Research Focus |

| Cross-Coupling | Nickel, Palladium | High efficiency, good functional group tolerance | Use of earth-abundant metals (Fe, Cu), improved ligand design |

| Denitrogenative Hydrotrifluoromethylation | Togni's Reagent | Transition-metal-free, operational simplicity researchgate.netnih.gov | Expansion of substrate scope, development of more economical reagents |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Mild reaction conditions, unique reactivity pathways | Catalyst design, exploration of novel activation modes |

| Electrochemical Synthesis | - | Avoidance of stoichiometric oxidants/reductants, high selectivity | Electrode material optimization, electrolyte engineering |

Discovery of Unprecedented Chemical Transformations and Cascade Reactions

The aldehyde group in this compound is a versatile handle for a vast array of chemical transformations. Future research will undoubtedly uncover novel reactions and cascade sequences that leverage the unique electronic properties conferred by the trifluoroethyl substituent.

Asymmetric Catalysis: The development of enantioselective transformations starting from this compound is a significant area for future exploration. This includes asymmetric additions of nucleophiles to the carbonyl group, enantioselective aldol (B89426) reactions, and organocatalyzed cycloadditions to generate chiral molecules of interest for medicinal chemistry.

Multicomponent and Cascade Reactions: Designing one-pot reactions that form multiple bonds and create molecular complexity in a single operation is a key goal of modern synthesis. This compound is an ideal candidate for multicomponent reactions like the Biginelli or Ugi reactions, leading to diverse heterocyclic scaffolds. beilstein-journals.orgnih.gov Future work will focus on discovering new cascade reactions where the initial transformation of the aldehyde triggers subsequent cyclizations or rearrangements, driven by the electronic influence of the trifluoroethyl group.

C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring or the ethyl linker would provide a highly atom-economical route to novel derivatives. Research into transition-metal-catalyzed C-H activation methodologies tailored for this substrate could unlock new avenues for structural diversification. The development of N-2,2,2-trifluoroethylisatin ketimines as synthons in organocatalytic asymmetric cycloadditions highlights the potential for innovative cascade reactions involving trifluoroethyl-containing moieties. nih.gov

Expansion of Its Utility in Diverse Scientific and Technological Fields

The trifluoroethyl group is a well-established bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. nih.gov This makes this compound a highly attractive starting material for various applications.

Medicinal Chemistry: A primary focus will be the synthesis of novel drug candidates. The aldehyde can be converted into a wide range of heterocycles, amines, and alcohols that can be screened for various biological activities, including as enzyme inhibitors or receptor modulators. mdpi.com The utility of nickel catalysis for the late-stage modification of pharmaceuticals suggests that derivatives of this compound could be incorporated into complex drug scaffolds to fine-tune their properties. lookchem.com

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental profile of pesticides and herbicides. Future research will involve the synthesis and biological evaluation of derivatives of this compound for agrochemical applications.

Materials Science: The unique electronic and physical properties imparted by the trifluoroethyl group can be exploited in the design of advanced materials. Derivatives could be explored as components of liquid crystals, polymers with specific thermal or optical properties, or as functional building blocks for organic electronics.

Chemical Biology: The compound can be used to synthesize probes and labels for studying biological systems. For example, incorporating it into larger molecules could allow for ¹⁹F NMR studies of protein-ligand interactions.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Enzyme inhibitors, receptor modulators, antiviral agents | Enhanced metabolic stability, lipophilicity, and binding affinity |

| Agrochemicals | Herbicides, insecticides, fungicides | Improved potency and bioavailability, favorable environmental profile |

| Materials Science | Liquid crystals, specialty polymers, organic electronics | Unique dielectric properties, thermal stability, and electron-withdrawing character |

| Chemical Biology | ¹⁹F NMR probes, molecular tags | Non-invasive monitoring of biological processes |

Sustainable and Atom-Economical Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic research. Future efforts will prioritize the development of sustainable and atom-economical methods for both the synthesis and subsequent transformations of this compound.

Catalytic and Atom-Economical Reactions: There will be a continued shift away from stoichiometric reagents towards catalytic alternatives. For instance, developing catalytic versions of reactions that traditionally use stoichiometric oxidants or reductants will be a key objective. Reactions that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy), such as addition and cycloaddition reactions, will be favored.

Use of Renewable Feedstocks and Solvents: Research into synthesizing the benzaldehyde core from renewable bio-based sources instead of petroleum feedstocks is a long-term goal for sustainability. Additionally, replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents will be a critical aspect of future process development.

Transition-Metal-Free Synthesis: The development of synthetic methods that avoid the use of transition metals is highly desirable to reduce cost and toxicity concerns. A notable example is the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones, which provides a transition-metal-free route to (2,2,2-trifluoroethyl)arenes. nih.gov Expanding such methodologies to the direct synthesis of this compound would be a significant advancement.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,2,2-Trifluoroethyl)benzaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with trifluoroethyl-containing reagents under reflux conditions in ethanol or similar solvents. A common method involves refluxing a benzaldehyde derivative with a trifluoroethylamine or trifluoroethyl halide in the presence of a catalyst (e.g., glacial acetic acid) to facilitate condensation or alkylation. Post-reaction purification often employs column chromatography or preparative HPLC to isolate the product .

Q. How is this compound characterized in research settings?

Key characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoroethyl group’s presence and substitution pattern.

- Mass spectrometry (ESI or EI-MS) for molecular weight verification.

- X-ray crystallography to resolve stereochemical ambiguities, as seen in structurally similar fluorinated benzaldehydes .

- HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .

Q. What safety protocols are critical when handling this compound?

While specific toxicological data may be limited for this compound, general precautions for fluorinated aldehydes include:

- Using fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as recommended for structurally related brominated benzaldehydes .

- Proper waste disposal to prevent environmental release of fluorinated byproducts.

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?

The strong electron-withdrawing effect of the -CF₃ group alters the benzaldehyde’s reactivity:

- Reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Schiff base formation).

- Stabilizes intermediates via inductive effects, as observed in fluorinated drug candidates . Computational methods like Density Functional Theory (DFT) can model charge distribution and predict reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from variations in:

- Purity : Rigorous HPLC or GC-MS analysis ensures compound integrity .

- Assay conditions : Standardizing cell lines, solvent controls (e.g., DMSO concentration), and incubation times.

- Structural analogs : Comparing activities of derivatives with incremental modifications (e.g., replacing -CF₃ with -CH₃) to isolate electronic vs. steric effects .

Q. What strategies optimize this compound derivatives for drug design?

- Bioisosteric replacement : Substituting the aldehyde group with a bioisostere (e.g., carboxylic acid) to improve metabolic stability.

- Structure-Activity Relationship (SAR) studies : Systematic modification of the benzaldehyde core and trifluoroethyl group to enhance target binding.

- Molecular docking simulations : Leveraging crystal structures of target proteins (e.g., enzymes) to predict binding modes and affinity .

Q. What role does the trifluoroethyl group play in improving pharmacokinetic properties?

Fluorine substituents enhance bioavailability by:

- Increasing lipid solubility, promoting membrane permeation.

- Reducing basicity of adjacent amines, minimizing protonation in physiological pH.

- Extending half-life via resistance to oxidative metabolism, a hallmark of fluorinated pharmaceuticals .

Methodological Notes

- Synthetic Optimization : Reaction yields can vary with solvent polarity (e.g., ethanol vs. DMF) and temperature. Microwave-assisted synthesis may reduce reaction times .

- Computational Tools : Software like Gaussian or ORCA enables DFT calculations to explore transition states and regioselectivity .

- Biological Assays : Use fluorinated analogs as positive controls to benchmark activity against non-fluorinated counterparts .

For authoritative data, consult PubChem (CID: 76579-46-9) and CAS Common Chemistry (RN: 76579-46-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.